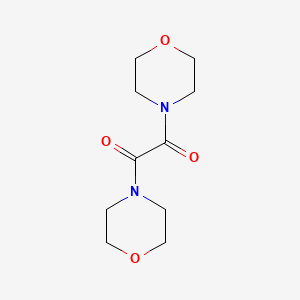

4,4'-(1,2-dioxo-1,2-ethanediyl)dimorpholine

描述

4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine, also known as dimorpholino-diethyl ether or DMDEE, is an amine-based catalyst . It is used in various applications due to its ability to facilitate the process of polymeric curing .

Molecular Structure Analysis

The molecular formula of 4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine is C12H24N2O3 . The molecular weight is 244.33 g/mol . The InChI string isInChI=1S/C12H24N2O3/c1-7-15-8-2-13 (1)5-11-17-12-6-14-3-9-16-10-4-14/h1-12H2 . Chemical Reactions Analysis

4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine can act as a catalyst for blowing reactions . It is also used in the formation of polyurethane foams , adhesives , and polypropylene glycol (PPG) incorporated fumed silica .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine include a refractive index of 1.484 (lit.) , a boiling point of 309 °C (lit.) , and a density of 1.06 g/mL at 25 °C (lit.) .科学研究应用

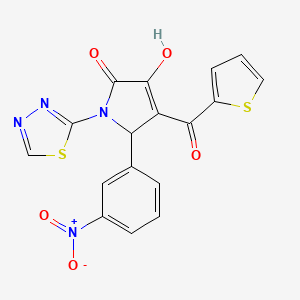

Analgesic and Anti-Inflammatory Effects

The derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, including ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, have demonstrated analgesic activity . Pharmacological tests revealed weak anti-inflammatory and moderate analgesic effects. Further research could explore its mechanism of action and potential clinical applications.

Medicinal Chemistry and Drug Design

This compound falls within the realm of medicinal chemistry. Researchers have investigated its structure and polymorphic forms, which can impact drug development. The orthorhombic and monoclinic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate were characterized using X-ray diffraction analysis . Understanding these structures aids in designing novel drugs with improved efficacy and safety profiles.

Aza-Heterocycles in Drug Discovery

The benzothiazine scaffold, to which this compound belongs, is an aza-heterocycle. Such motifs play a crucial role in structure-based drug design. Researchers explore modifications to these heterocycles to enhance bioactivity and optimize drug properties . Investigating the pharmacophore features of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate could lead to novel drug candidates.

Spectral Characteristics and Structure-Activity Relationships

Researchers have synthesized mono- and dimethyl-substituted anilides of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid . Studying their spectral characteristics and correlating them with analgesic properties provides insights into structure-activity relationships. These findings can guide the design of more potent and selective analgesics.

Imidazole-Containing Compounds

Imidazole, a five-membered heterocyclic moiety, shares similarities with the benzothiazine ring system. Researchers have explored imidazole-containing compounds for various applications, including drug development . Investigating potential synergies between ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and imidazole derivatives could yield novel therapeutic agents.

作用机制

Target of Action

4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine, also known as dimorpholino-diethyl ether or DMDEE, primarily targets the process of polymeric curing . It acts as a catalyst in this process, particularly in the formation of polyurethane foams, adhesives, and polypropylene glycol (PPG) incorporated fumed silica .

Mode of Action

DMDEE interacts with its targets by facilitating the process of polymeric curing . As a catalyst, it speeds up the reaction without being consumed in the process. It is particularly effective in “blowing reactions,” which are chemical reactions that produce gases, leading to the formation of foams .

Biochemical Pathways

It is known that dmdee plays a crucial role in the polymerization process, particularly in the formation of polyurethane foams and other similar materials .

Result of Action

The primary result of DMDEE’s action is the successful formation of polyurethane foams, adhesives, and polypropylene glycol (PPG) incorporated fumed silica . It facilitates the polymerization process, leading to the production of these materials .

安全和危害

未来方向

属性

IUPAC Name |

1,2-dimorpholin-4-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c13-9(11-1-5-15-6-2-11)10(14)12-3-7-16-8-4-12/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRDJODCERTCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286604 | |

| Record name | 1,2-ethanedione, 1,2-di-4-morpholinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Ethanedione, 1,2-di-4-morpholinyl- | |

CAS RN |

6342-79-6 | |

| Record name | NSC402134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-ethanedione, 1,2-di-4-morpholinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)

![8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5060332.png)

![3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5060336.png)

![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)

![2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)

![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5060379.png)

![5-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060380.png)

![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)

![2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)